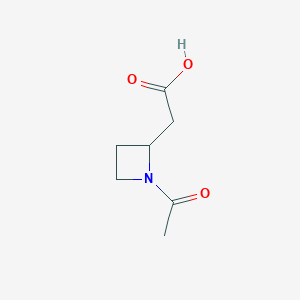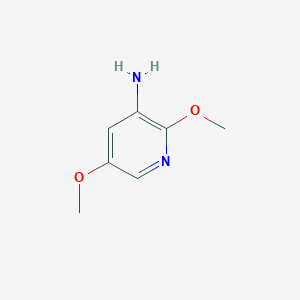![molecular formula C10H12N2 B11918391 6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)
6-Propylpyrrolo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylpyrrolo[1,2-a]pyrimidine can be achieved through several methods. One common approach involves the domino ring-closure followed by a retro Diels-Alder protocol. This method utilizes 2-aminonorbornene hydroxamic acids as starting materials, which undergo a series of reactions including ring-closure and microwave-induced retro Diels-Alder reactions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6-Propylpyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
6-Propylpyrrolo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Propylpyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
6-Propylpyrrolo[1,2-a]pyrimidine can be compared with other similar compounds such as pyrido[1,2-a]pyrimidines and imidazo[1,2-a]pyrimidines. These compounds share a similar bicyclic structure but differ in the nature and position of substituents. The unique propyl group in this compound distinguishes it from its analogs and contributes to its specific chemical and biological properties .
List of Similar Compounds
- Pyrido[1,2-a]pyrimidines
- Imidazo[1,2-a]pyrimidines
- Pyrrolo[2,3-d]pyrimidines
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
6-propylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H12N2/c1-2-4-9-5-6-10-11-7-3-8-12(9)10/h3,5-8H,2,4H2,1H3 |
Clé InChI |
NBORXMZYXNUXJD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C2N1C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)




![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)



![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)


![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)

